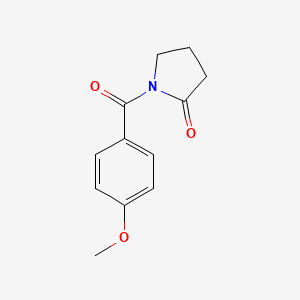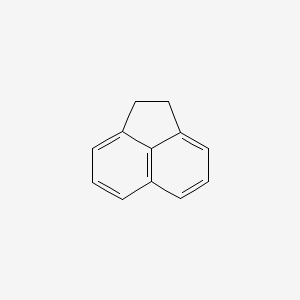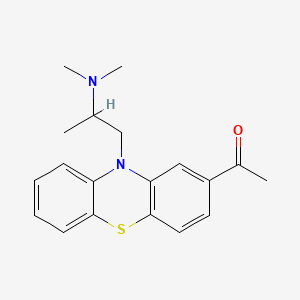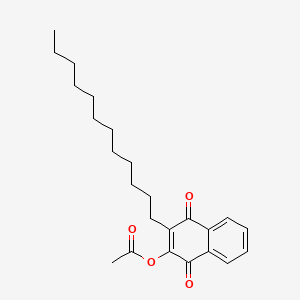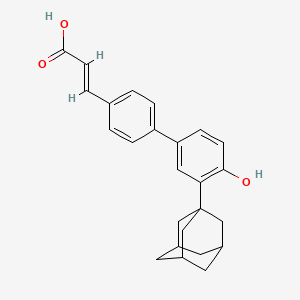
Adarotene
Descripción general
Descripción
Adarotene is a bioactive retinoid . It is also known by other names such as 3-(4’-Hydroxy-3’-adamantylbiphenyl-4-yl)acrylic acid . Its molecular formula is C25H26O3 and has a molar mass of 374.480 g·mol−1 .
Synthesis Analysis
Adarotene-related synthetic retinoids have been studied for their antibacterial activity against S. aureus and E. faecalis . The pattern of substitution on adarotene could be modulated to obtain selectivity for antibacterial over the known anticancer activity of these compounds . NMR experiments allowed researchers to define the interaction between adarotene and a model of microorganism membrane .
Molecular Structure Analysis
The molecular structure of Adarotene consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula of Adarotene is C25H26O3 . The average mass is 374.472 Da and the monoisotopic mass is 374.188202 Da .
Chemical Reactions Analysis
Adarotene has been found to exhibit potent antiproliferative activity on a large panel of human tumor cells . It causes a dose-dependent growth inhibition in a large panel of human tumor cell lines . Adarotene causes cell accumulation in G1/S or S phase of the cell cycle depending on tumor cells .
Physical And Chemical Properties Analysis
Adarotene has a molecular weight of 374.47 . It is soluble in DMSO . The storage conditions for Adarotene are -20°C for 3 years for the powder form, and -80°C for 2 years and -20°C for 1 year for the solvent .
Aplicaciones Científicas De Investigación
1. Adarotene as a Potent Proapoptotic and Cytodifferentiating Agent
Adarotene, classified as an atypical retinoid, has been studied for its proapoptotic and cytodifferentiating properties. It is noted for its potential as a chemotherapy enhancer in solid tumors like ovarian cancer. Pre-clinical models have shown Adarotene to induce DNA damage response and affect cancer cell survival pathways. Its synergistic effect with other anticancer agents has been noted in various combinations and models, suggesting its potential in cancer treatment strategies (Giannini et al., 2011).
2. Impact on Cell Membrane Scrambling in Erythrocytes
Adarotene has been observed to stimulate eryptosis, a form of cell death in erythrocytes (red blood cells). This stimulation is associated with features like cell shrinkage and membrane scrambling. The mechanism involves increased cytosolic Ca2+ activity, oxidative stress, and ceramide, highlighting Adarotene's impact on cellular processes beyond its primary application (Mischitelli et al., 2017).
3. Antibacterial Activity Against Multi-Drug Resistant Pathogens
Research has explored the antibacterial activity of Adarotene-related synthetic retinoids against multi-drug resistant pathogens like Staphylococcus aureus and Enterococcus. These studies indicate that Adarotene's structure can be modified to yield compounds with selective antibacterial activity, offering potential in developing new antimicrobials for resistant strains (Princiotto et al., 2021).
4. POLA1 Inhibitory Activity and Antitumor Effects
Novel Adarotene-related compounds have been developed with POLA1 inhibitory activity, showing promise against various tumor types. These compounds demonstrated increased antitumor activity and cytotoxicity compared to Adarotene, especially in resistant cell lines. This finding opens avenues for Adarotene derivatives in cancer therapy, particularly in cases where resistance to existing treatments is a challenge (Cincinelli et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBIEIZDDIEMW-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040390 | |
| Record name | Adarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adarotene | |
CAS RN |
496868-77-0 | |
| Record name | Adarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496868-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adarotene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496868770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SU73VG8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



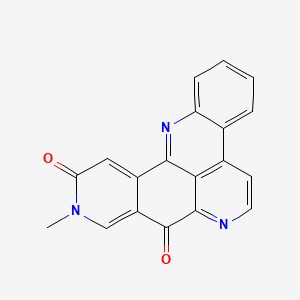
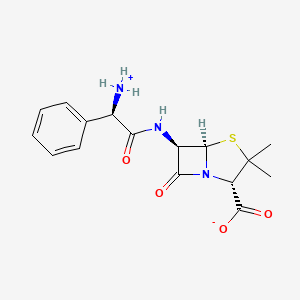

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
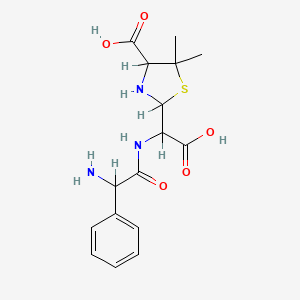
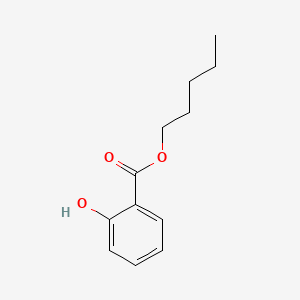

![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)

